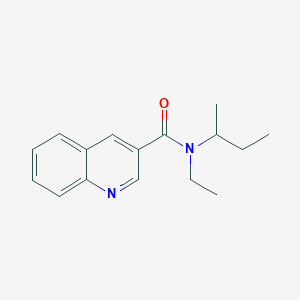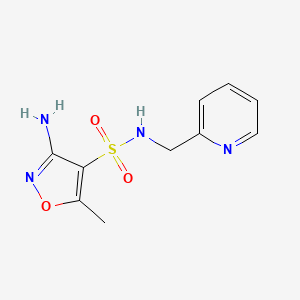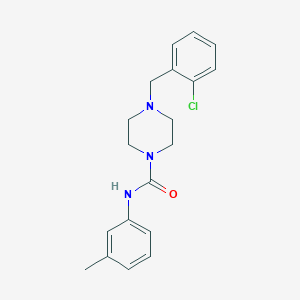![molecular formula C17H21ClN2O3S B5298742 N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPM is a sulfamide derivative that has been shown to exhibit promising anticancer properties.
Wirkmechanismus
The exact mechanism of action of N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide is not fully understood. However, it has been suggested that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of various genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. This compound has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide in lab experiments is its potent anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively high toxicity. This compound can cause significant damage to normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide. One of the areas of focus is the development of new drug delivery systems that can enhance the efficacy and reduce the toxicity of this compound. Another area of focus is the identification of new targets for this compound, which can lead to the development of new anticancer drugs with improved efficacy and safety profiles. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable insights into its therapeutic potential.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to exhibit potent anticancer properties and has the potential to be developed into new anticancer drugs. Further research is needed to fully understand the mechanism of action of this compound and to develop new drug delivery systems that can enhance its efficacy and reduce its toxicity.
Synthesemethoden
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of N-benzyl-N-methylamine with 2-chlorophenol in the presence of a base to form N-benzyl-N-(2-hydroxyphenyl)methylamine. This intermediate product is then reacted with 3-chloropropylsulfamide in the presence of a catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
1-[3-[benzylsulfamoyl(methyl)amino]propoxy]-2-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-20(12-7-13-23-17-11-6-5-10-16(17)18)24(21,22)19-14-15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBKNXKNBSYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)
![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)


![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)

![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5298715.png)
![methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate](/img/structure/B5298718.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5298756.png)
![2-(methoxymethyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5298759.png)
![4-(cyclopropylmethyl)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298760.png)